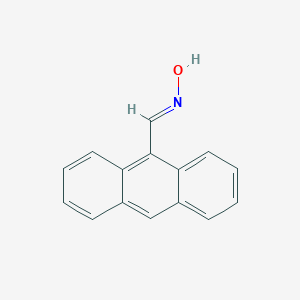

9-Anthracenecarboxaldehyde, oxime

説明

9-Anthraldehyde oxime is a synthetic tool with variable applications . It is one of the most important and prolific functional groups in organic chemistry . It is a primary material for the preparation of a large number of cyclic and heterocyclic compounds, such as isoxazoles, isoxazolines, isoxazolidines, as well as organic compounds such as aldehydes, amides, amines, and nitriles .

Synthesis Analysis

9-Anthraldehyde oxime was first synthesized by Hinkel and co-authors in 1935 . There are many strategies to prepare 9-anthraldehyde oxime from different functional groups . The compound was prepared with a different procedure by Fieser and Hartwell, which resulted in a 93% yield .Chemical Reactions Analysis

9-Anthraldehyde oxime is used in the synthesis of a wide range of compounds . It can be converted into nitriles, nitro compounds, nitrones, amines, amides, and can also be exploited in the synthesis of azaheterocycles .Physical And Chemical Properties Analysis

9-Anthracenecarboxaldehyde is a yellow solid that is soluble in common organic solvents . Its molecular weight is 206.24 g/mol .科学的研究の応用

Synthetic Applications : 9-Anthraldehyde oxime serves as a valuable example in organic chemistry for both preparative and synthetic applications. Various strategies to prepare it from different functional groups are summarized, focusing on recent and innovative approaches. Its main synthetic applications are discussed in-depth, highlighting recent and innovative synthetic strategies (Ahmed, Hussain, & Quadrelli, 2020).

Fluorometric Analysis : The compound is used in fluorometric analysis for the detection of chlorite, an important practical oxidant. Its ratiometric fluorescence signaling is leveraged to analyze chlorite in tap water, demonstrating high selectivity and sensitivity (Lee, Choi, Yoo, Ahn, & Chang, 2021).

Metal Cluster Formation : In the field of inorganic chemistry, 9-anthraldehyde oxime has been used to synthesize a triosmium carbonyl cluster. This research contributes to the understanding of metal-bound nitrile formation and provides insights into the electronic structure of such clusters (Wong, Lin, & Wong, 2003).

Photochemical Reactions : The photochemical reaction of 9-anthracenecarbaldehyde with 2-methyl-2-butene has been studied, revealing insights into oxetane formation under different irradiation conditions (Tanaka & Yamashita, 1983).

Chemiluminescence Probe : It has been incorporated into a chemiluminescence probe for selective and sensitive detection of singlet oxygen in various chemical and biological systems (Li, Zhang, Ma, Zhang, Li, & Zhu, 2004).

Hydrazone and Oxime Formation Catalysis : It plays a role in the catalysis of hydrazone and oxime formation, a widely used strategy in molecular conjugation for ligation, attachment, and bioconjugation (Crisalli & Kool, 2013).

Anion Recognition and Sensing : Unique hydrogen bonds between 9-anthracenyl hydrogen and anions have been observed, making it a candidate for colorimetric and fluorescent chemosensors for fluoride ion recognition (Kwon, Jang, Kim, Lee, Kim, & Yoon, 2004).

Safety and Hazards

特性

IUPAC Name |

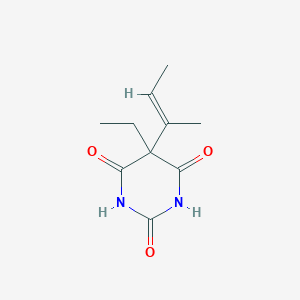

(NE)-N-(anthracen-9-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10,17H/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGMTCSSRBPNOQ-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18004-57-4 | |

| Record name | 9-Anthraldehyde, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthracenecarboxaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

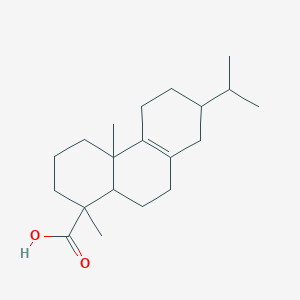

![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)

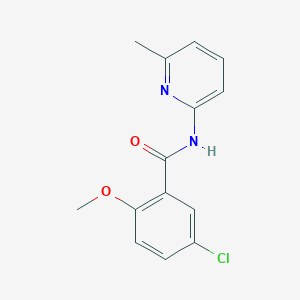

![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)